molecular formula C16H18O3 B11855822 1-Butanone, 1-(3,4-dihydroxy-7-methyl-2-naphthalenyl)-3-methyl- CAS No. 61983-42-4

1-Butanone, 1-(3,4-dihydroxy-7-methyl-2-naphthalenyl)-3-methyl-

Cat. No.: B11855822
CAS No.: 61983-42-4
M. Wt: 258.31 g/mol
InChI Key: BROFVWVUHXYOSG-UHFFFAOYSA-N
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Description

1-(3,4-Dihydroxy-7-methylnaphthalen-2-yl)-3-methylbutan-1-one is an organic compound with the molecular formula C15H18O3 It is characterized by the presence of a naphthalene ring substituted with hydroxyl and methyl groups, and a butanone side chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-dihydroxy-7-methylnaphthalen-2-yl)-3-methylbutan-1-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 3,4-dihydroxy-7-methylnaphthalene with 3-methylbutanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out in an anhydrous solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dihydroxy-7-methylnaphthalen-2-yl)-3-methylbutan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The carbonyl group in the butanone side chain can be reduced to an alcohol.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(3,4-Dihydroxy-7-methylnaphthalen-2-yl)-3-methylbutan-1-one has several scientific research applications:

Mechanism of Action

The mechanism by which 1-(3,4-dihydroxy-7-methylnaphthalen-2-yl)-3-methylbutan-1-one exerts its effects involves interactions with various molecular targets and pathways:

Comparison with Similar Compounds

  • 1-(3,4-Dihydroxy-7-methylnaphthalen-2-yl)-2-methylpropan-1-one
  • 1-(3,4-Dihydroxy-7-methylnaphthalen-2-yl)butan-1-one

Comparison:

    Structural Differences: The main difference lies in the length and branching of the side chain attached to the naphthalene ring.

    Reactivity: The presence of different side chains can influence the reactivity and stability of the compounds.

    Applications: While all these compounds may have similar applications, their specific properties can make them more suitable for certain uses.

Properties

CAS No.

61983-42-4

Molecular Formula

C16H18O3

Molecular Weight

258.31 g/mol

IUPAC Name

1-(3,4-dihydroxy-7-methylnaphthalen-2-yl)-3-methylbutan-1-one

InChI

InChI=1S/C16H18O3/c1-9(2)6-14(17)13-8-11-7-10(3)4-5-12(11)15(18)16(13)19/h4-5,7-9,18-19H,6H2,1-3H3

InChI Key

BROFVWVUHXYOSG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC(=C(C(=C2C=C1)O)O)C(=O)CC(C)C

Origin of Product

United States

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